Physicochemical Characterization and Synthetic Utility of 5-Methoxy-2-methyl-1H-indole-3-carboxylic Acid
Physicochemical Characterization and Synthetic Utility of 5-Methoxy-2-methyl-1H-indole-3-carboxylic Acid
Executive Summary
In the landscape of modern medicinal chemistry, the indole ring is universally recognized as a "privileged scaffold." Among its many derivatives, 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS: 32387-22-7) stands out as a critical synthetic building block. Structurally related to the non-steroidal anti-inflammatory drug (NSAID) indomethacin, this compound provides a highly tunable framework for developing novel active pharmaceutical ingredients (APIs).
This technical whitepaper provides an in-depth analysis of the compound’s exact molecular weight, mass spectrometry ionization behavior, and its orthogonal reactivity. Furthermore, it outlines self-validating experimental protocols for both analytical characterization and synthetic application, ensuring robust reproducibility in drug discovery workflows.
Physicochemical Profiling & Molecular Weight Analysis
For researchers engaged in high-throughput screening or synthetic validation, distinguishing between average molecular weight and exact monoisotopic mass is critical.
The average molecular weight of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid is 205.21 g/mol [1]. This value accounts for the natural isotopic distribution of carbon, hydrogen, nitrogen, and oxygen. However, for precise characterization via High-Resolution Mass Spectrometry (HRMS), the monoisotopic mass of 205.0739 Da is the definitive metric[2]. This exact mass is calculated using exclusively the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O) and is essential for distinguishing the target compound from isobaric impurities with sub-ppm mass accuracy.
Table 1: Core Physicochemical Properties
| Property | Value | Causality / Significance in Drug Design |
| Chemical Name | 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid | Core scaffold for API synthesis. |
| CAS Number | 32387-22-7 | Unique registry identifier for sourcing[1]. |
| Molecular Formula | C₁₁H₁₁NO₃ | Dictates the stoichiometric calculations[1]. |
| Average Molecular Weight | 205.21 g/mol | Used for bulk molarity and yield calculations[1]. |
| Monoisotopic Mass | 205.0739 Da | Target value for HRMS validation[2]. |
| XLogP3 (Predicted) | 1.9 | Indicates moderate lipophilicity, ideal for oral bioavailability[2]. |
| Topological Polar Surface Area | 62.3 Ų | Favorable for membrane permeability (Rule of 5 compliant)[1]. |
Analytical Characterization: Mass Spectrometry
Validating the molecular weight of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid requires an understanding of its gas-phase ionization dynamics. The compound readily ionizes in positive Electrospray Ionization (ESI+) mode, yielding a protonated precursor ion [M+H]+ at m/z 206.0812[2].
During collision-induced dissociation (CID), the molecule undergoes predictable fragmentation. The labile carboxylic acid group at the C3 position is prone to decarboxylation (loss of CO₂), while the methoxy group at the C5 position can lose a methyl radical or water, providing a distinct spectral fingerprint.
Figure 1: Proposed ESI-MS fragmentation pathway for 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid.
Protocol 1: LC-HRMS Validation of Molecular Weight
This protocol is designed as a self-validating system; the observation of the exact mass alongside the expected isotopic pattern confirms both identity and purity.
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.
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Causality: Methanol ensures complete dissolution of the hydrophobic indole core. The final 50:50 aqueous/organic ratio matches the initial mobile phase conditions, preventing peak splitting or solvent shock during injection.
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Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Causality: The C18 stationary phase provides optimal retention for the aromatic system. Formic acid acts as a crucial proton source, driving the equilibrium toward the [M+H]+ state and maximizing signal intensity.
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Mass Spectrometry Detection: Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive ESI mode with a capillary voltage of 3.0–3.5 kV.
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Causality: A relatively low capillary and cone voltage prevents unwanted in-source fragmentation of the labile C3-carboxylic acid group, ensuring the intact [M+H]+ precursor is detected at m/z 206.0812.
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Synthetic Utility & Pharmacological Relevance
5-Methoxy-2-methyl-1H-indole-3-carboxylic acid offers two orthogonal reactive sites: the nucleophilic N1-indole nitrogen and the electrophilic C3-carboxylic acid. This dual reactivity allows medicinal chemists to rapidly generate diverse libraries of therapeutic candidates.
Recent structure-activity relationship (SAR) campaigns have successfully leveraged this scaffold to develop potent Bcl-2/Mcl-1 dual inhibitors, which show significant promise in targeted anticancer therapies[3]. Additionally, divergent modifications at the C3 and N1 positions have yielded novel Angiotensin II receptor 1 (AT1) antagonists, demonstrating powerful in vivo antihypertensive activity[4]. The compound has also been conjugated with dipeptide motifs to synthesize broad-spectrum antimicrobial agents capable of inhibiting DNA gyrase[5].
Figure 2: Divergent synthetic workflows utilizing the C3 and N1 positions for API development.
Protocol 2: General Amide Coupling at the C3-Position
This methodology is optimized to overcome the inherent steric hindrance of the indole core.
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Activation: In a flame-dried round-bottom flask under inert nitrogen, dissolve 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes.
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Causality: The C3-carboxylic acid is sterically hindered by the adjacent C2-methyl group. HATU is selected over standard carbodiimides (e.g., EDC) because it rapidly forms a highly reactive OAt-ester intermediate, overcoming this steric bulk. DIPEA serves as a non-nucleophilic base, deprotonating the acid without competing as a nucleophile.
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Amine Addition: Add the desired primary or secondary amine (1.1 eq) dropwise to the activated mixture. Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS (looking for the mass shift corresponding to the product).
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Causality: Pre-activating the acid before adding the amine minimizes side reactions, such as the formation of unreactive guanidinium byproducts that occur when amines react directly with excess HATU.
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Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ and extract three times with Ethyl Acetate. Wash the combined organic layers with 1M HCl, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Causality: The basic wash (NaHCO₃) removes unreacted starting acid and water-soluble HATU byproducts (HOAt). The acidic wash (HCl) removes any unreacted starting amine, yielding a highly pure crude product ready for flash chromatography.
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References
- Source: bldpharm.
- Source: uni.
- Source: nih.
- Source: nih.
- Source: rsc.
Sources
- 1. 32387-22-7|5-Methoxy-2-methyl-1H-indole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 5-methoxy-2-methyl-1h-indole-3-carboxylic acid (C11H11NO3) [pubchemlite.lcsb.uni.lu]
- 3. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]
